Chp2 peptide

Description

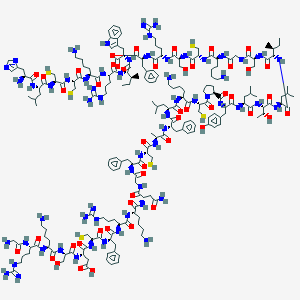

Structure

2D Structure

Properties

CAS No. |

156409-45-9 |

|---|---|

Molecular Formula |

C205H322N60O48S6 |

Molecular Weight |

4588 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C205H322N60O48S6/c1-15-112(11)163(262-178(289)135(64-44-78-226-205(220)221)237-172(283)129(57-32-37-71-207)241-191(302)152(102-315)260-194(305)155(105-318)258-180(291)136(80-108(3)4)243-167(278)125(212)90-122-95-222-107-230-122)196(307)252-147(89-121-94-227-126-55-30-29-54-124(121)126)201(312)313-200(311)146(88-119-52-27-20-28-53-119)251-175(286)134(63-43-77-225-204(218)219)240-188(299)149(99-267)254-193(304)154(104-317)256-171(282)127(56-31-36-70-206)233-160(273)96-229-169(280)148(98-266)255-197(308)164(113(12)16-2)263-186(297)139(83-111(9)10)250-198(309)165(115(14)269)264-187(298)138(82-110(7)8)245-184(295)143(87-120-66-68-123(270)69-67-120)249-195(306)157-65-45-79-265(157)199(310)156(106-319)261-177(288)132(60-35-40-74-210)238-179(290)137(81-109(5)6)244-183(294)141(85-117-48-23-18-24-49-117)242-166(277)114(13)231-190(301)151(101-314)257-181(292)140(84-116-46-21-17-22-47-116)234-161(274)97-228-168(279)144(91-158(213)271)247-174(285)130(58-33-38-72-208)236-173(284)133(62-42-76-224-203(216)217)239-182(293)142(86-118-50-25-19-26-51-118)246-192(303)153(103-316)259-185(296)145(92-162(275)276)248-189(300)150(100-268)253-176(287)131(59-34-39-73-209)235-170(281)128(232-159(272)93-211)61-41-75-223-202(214)215/h17-30,46-55,66-69,94-95,107-115,122,125,127-157,163-165,227,266-270,314-319H,15-16,31-45,56-65,70-93,96-106,206-212H2,1-14H3,(H2,213,271)(H,228,279)(H,229,280)(H,231,301)(H,232,272)(H,233,273)(H,234,274)(H,235,281)(H,236,284)(H,237,283)(H,238,290)(H,239,293)(H,240,299)(H,241,302)(H,242,277)(H,243,278)(H,244,294)(H,245,295)(H,246,303)(H,247,285)(H,248,300)(H,249,306)(H,250,309)(H,251,286)(H,252,307)(H,253,287)(H,254,304)(H,255,308)(H,256,282)(H,257,292)(H,258,291)(H,259,296)(H,260,305)(H,261,288)(H,262,289)(H,263,297)(H,264,298)(H,275,276)(H4,214,215,223)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t112-,113-,114-,115+,122?,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,163-,164-,165-/m0/s1 |

InChI Key |

SGVJXVIMIBPWHX-XALWAODASA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |

Synonyms |

CHP2 peptide, chicken gallinacin 2 protein, chicken |

Origin of Product |

United States |

Molecular Biology and Structural Studies of Chp2 and Associated Peptides

Mammalian Calcineurin Homologous Protein 2 (CHP2) Research

Gene and Transcriptional Regulation of CHP2

The gene encoding CHP2 is located on chromosome 16p12.2 in humans. nih.govsinobiological.com Initially identified as a tumor-associated antigen, CHP2 was formerly known as Hepatocellular carcinoma-associated antigen 520. nih.govbiotium.com While typically not detected in normal tissues, its expression is notably elevated in malignant cells. biorbyt.combiotium.com This aberrant expression has been linked to the promotion of cell proliferation and tumor growth. nih.govmybiosource.com

Research has shown that the overexpression of CHP2 can enhance the G1-S phase transition of the cell cycle, a critical step in cell division. aacrjournals.org This is achieved, in part, through the activation of the AKT signaling pathway, which subsequently leads to the suppression of the FOXO3a transcription factor. aacrjournals.org The regulation of CHP2 expression is complex and appears to be a key factor in its tumor-promoting activities. In fission yeast, the HP1 protein Chp2 is involved in transcriptional gene silencing by interacting with the chromatin remodeler Mit1 to recruit the SHREC complex, which is crucial for establishing heterochromatin. nih.govnih.gov

Protein Domain Architecture of CHP2 (e.g., EF-hand motifs, N-myristoylation)

CHP2 is a 196-amino acid protein characterized by several key structural and functional domains. biorbyt.combiotium.com A defining feature of CHP2 is the presence of four EF-hand motifs, which are common calcium-binding domains. biorbyt.comnih.gov However, not all of these motifs are functional in binding calcium ions. Structural and sequence analyses have revealed that while EF3 and EF4 bind calcium, EF1 and EF2 have deviations from the canonical sequence that prevent calcium binding. nih.gov

Another critical feature of CHP2 is an N-terminal myristoylation signal. nih.govresearchgate.net N-myristoylation is a lipid modification that can facilitate membrane targeting and protein-protein interactions. nih.gov In the context of the CHP protein family, which also includes CHP1 and CHP3, this modification is thought to be involved in a "Ca2+-myristoyl switch" mechanism, where calcium binding induces a conformational change that exposes the myristoyl group, promoting membrane association. nih.govnih.gov

| Feature | Description |

| Gene Location | Human chromosome 16p12.2 nih.govsinobiological.com |

| Protein Size | 196 amino acids biorbyt.combiotium.com |

| Key Domains | Four EF-hand motifs, N-myristoylation signal biorbyt.comnih.gov |

| Calcium Binding | EF3 and EF4 motifs bind Ca2+ nih.gov |

| Structural Lobes | N-lobe and C-lobe connected by a flexible linker nih.gov |

Structural Elucidation of CHP2 and Its Complexes

The three-dimensional structure of CHP2 and its interactions with other proteins have been investigated using high-resolution techniques, providing detailed insights into its function.

X-ray crystallography has been instrumental in revealing the atomic details of how CHP2 interacts with its binding partners. nih.govcriver.comnih.gov A notable example is the crystal structure of CHP2 in complex with a peptide from the cytosolic region of the Na+/H+ exchanger 1 (NHE1). nih.gov This structure shows that the NHE1 peptide, which forms an α-helix, inserts into a hydrophobic cleft created by the N- and C-lobes of CHP2. nih.gov The stability of this complex is maintained through extensive hydrophobic interactions and specific hydrogen bonds. nih.gov This detailed structural information is crucial for understanding how CHP2 regulates the activity of NHE1, a key protein in maintaining cellular pH. mybiosource.comuniprot.org

The crystal structure also highlighted a unique protruding region in CHP2, not found in other related calcium-binding proteins, which appears to be important for modulating the pH-sensing function of NHE1. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. researchgate.netdiva-portal.orgnih.govresearchgate.netrsc.org While specific NMR studies focusing solely on the conformational changes of isolated Chp2 peptide are not extensively detailed in the provided results, NMR is a standard method for determining the three-dimensional structures of peptides and proteins and for mapping their interaction surfaces. nih.govnottingham.ac.ukuq.edu.aumdpi.com For instance, NMR has been used to identify the residues on S100B proteins involved in binding to peptide targets. nih.gov This technique can reveal conformational changes that occur upon ligand binding, which is critical for understanding the function of dynamic proteins like CHP2. embl.de

Peptide-Derived Regions of CHP2 and Their Functional Implications

The distinct regions and domains within the CHP2 protein translate into specific functional roles. The interaction with NHE1, mediated by the hydrophobic cleft, is a prime example of how a specific region of CHP2 directly influences the function of another protein. nih.gov This interaction is essential for both the basic activity and the pH-sensitive regulation of the exchanger. nih.gov

Furthermore, peptide-derived fragments of larger proteins are often studied to understand the minimal structural requirements for biological activity. mdpi.comiisc.ac.inuq.edu.aursc.orgpitt.edu The study of the CHP2-NHE1 peptide complex is a testament to this approach, where a peptide from NHE1 was sufficient to elucidate the key binding interactions. nih.gov The functional implications of CHP2's peptide-derived regions are intrinsically linked to its role as a regulator of protein function, particularly in the context of ion exchange and cell signaling pathways. genecards.orguniprot.org

Fission Yeast Chp2 (Heterochromatin Protein 1 Homolog) Research

Heterochromatin protein 1 (HP1) is a highly conserved chromosomal protein crucial for chromatin packaging and epigenetic gene regulation. In the fission yeast Schizosaccharomyces pombe, a model organism for studying chromatin dynamics, two HP1 family proteins, Swi6 and Chp2, play roles in establishing and maintaining heterochromatin. nih.govdiva-portal.org While both are involved in transcriptional silencing, research indicates they have distinct, non-overlapping functions essential for the assembly of fully repressive heterochromatin. nih.gov

Genetic Organization and Expression of Fission Yeast Chp2

The gene encoding Chp2 is located on chromosome II of S. pombe and is identified as SPBC16C6.10. pombase.org Chp2 is expressed at a lower level compared to its paralog, Swi6. nih.gov Its function is critical for the formation of heterochromatin at specific genomic regions, including the centromeres, the silent mating-type region, and telomeres. nih.govdiva-portal.org The localization of Chp2 to these heterochromatic domains is dependent on the methylation of histone H3 on lysine (B10760008) 9 (H3K9me), a hallmark modification established by the histone methyltransferase Clr4. nih.gov This dependence highlights Chp2's role as an epigenetic "reader" that recognizes specific histone marks to enact its function. nih.gov Studies have shown that both Swi6 and Chp2 are required for a fully repressed chromatin state, and a proper balance between these two HP1 proteins is critical for correct heterochromatin assembly. nih.gov

Protein Domain Characterization (Chromo- and Chromoshadow Domains, Hinge Region)

Like other members of the HP1 family, the Chp2 protein possesses a conserved modular structure consisting of an N-terminal chromodomain (CD), a C-terminal chromoshadow domain (CSD), and a less conserved, flexible hinge region that connects them. researchgate.netresearcher.lifenih.gov

Chromodomain (CD): The CD functions as a reader module, specifically recognizing and binding to histone H3 tails that are di- or tri-methylated on lysine 9 (H3K9me2/3). nih.govresearchgate.net This interaction is the initial step that tethers Chp2 to heterochromatic regions. The binding of the Chp2 CD to H3K9me is essential for its silencing function and for the subsequent recruitment of effector complexes. researchgate.netresearchgate.net

Chromoshadow Domain (CSD): The CSD is a versatile module primarily responsible for two key functions: mediating the homodimerization of Chp2 and serving as a docking platform to recruit other proteins, often referred to as "client" proteins or effectors. nih.govresearchgate.netnagoya-cu.ac.jp This recruitment is fundamental to Chp2's role in modifying chromatin structure and silencing gene expression.

Structural Basis of Fission Yeast Chp2 Interactions

Chp2 functions as an adaptor protein, translating the H3K9me mark into downstream effector functions by recruiting specific protein complexes. Its most critical interaction partner is the SHREC (Snf2/HDAC Repressor Complex), a homolog of the mammalian NuRD complex, which has roles in nucleosome remodeling and histone deacetylation. researchgate.netsoken.ac.jpunige.ch

Chp2 directly and specifically recruits SHREC to heterochromatin by binding to its Mit1 subunit, which is a chromatin remodeler. nih.govresearchgate.netunige.ch Structural studies, including X-ray crystallography, have revealed that the interaction between the Chp2 CSD and the N-terminus of Mit1 is extraordinarily extensive and specific. nih.govresearchgate.net This high-affinity interface is crucial for the stable recruitment of SHREC and for subsequent transcriptional gene silencing. nih.govunige.ch Disruption of this interface abolishes the silencing function of Chp2. nih.gov

Besides Mit1, Chp2 has also been shown to associate with other components of the heterochromatin machinery, such as the histone deacetylase Clr3 and the putative H3K9 demethylase Epe1 , although these interactions are less characterized than the one with Mit1. ucsf.edu The specificity of these interactions is key to the distinct biological roles of Chp2 compared to its paralog Swi6. ucsf.edu

Investigation of Chp2-Derived Peptides and Peptide Conjugates

The study of protein-protein interactions involving Chp2 has been greatly facilitated by the use of synthetic peptides, which can mimic the binding motifs of its interaction partners.

Design and Characterization of Synthetic Chp2 Immunopeptides

The term "immunopeptide" typically refers to peptides presented by major histocompatibility complex (MHC) molecules, which are central to adaptive immunity. thermofisher.com In the context of Chp2 research, the focus has been on using synthetic peptides not for immunological studies but as biochemical tools to dissect protein-protein interactions. The design of such peptides involves identifying short, linear motifs within a Chp2 binding partner that are responsible for the interaction. These peptide sequences can then be synthesized chemically. nih.gov

Characterization of the interaction between Chp2 and these synthetic peptides is often performed using biophysical techniques like fluorescence anisotropy or nuclear magnetic resonance (NMR) spectroscopy. ucsf.edu These methods allow for the quantitative measurement of binding affinities (e.g., the dissociation constant, Kd), providing precise data on the strength and specificity of the interaction. ucsf.edu By systematically mutating amino acids within the synthetic peptide, researchers can identify the key residues that are critical for binding to Chp2. This approach was used to compare the binding of Chp2 and Swi6 to peptides derived from proteins like Clr3 and Sgo1, revealing differences in their binding preferences. ucsf.edu

Structural Analysis of Peptide Binding Motifs Interacting with Chp2 (e.g., PXVXL motif, NHE1-cytosolic region peptide)

The chromoshadow domain of HP1 proteins is known to recognize a conserved pentapeptide motif, PXVXL (where X is any amino acid), present in many of its binding partners. nagoya-cu.ac.jpembopress.orgmdpi.com The peptide binds in a hydrophobic pocket formed at the CSD dimer interface. nagoya-cu.ac.jp

While the Chp2 CSD is predicted to recognize PXVXL-like motifs, structural and biochemical studies have revealed a more complex and specific mode of interaction for its key binding partners. nih.gov The most well-documented interaction, between Chp2 and the SHREC component Mit1, does not involve a canonical PXVXL motif. Instead, Mit1 contains a non-consensus sequence (CkIvV ) that binds to the Chp2 CSD. nih.gov The high affinity and specificity of this interaction are achieved through an extensive interface that goes beyond the typical PXVXL-CSD binding mode. nih.govunige.ch This non-canonical interaction provides a structural basis for how Chp2 selectively recruits SHREC, a function not shared by Swi6, thus explaining their distinct roles in gene silencing. nih.govresearchgate.net

Studies comparing the binding of Chp2 and Swi6 CSDs to various peptide motifs have further highlighted their different specificities. For instance, Swi6 binds more strongly than Chp2 to peptides derived from the proteins Sgo1 and Clr3, suggesting that the subtle differences in the CSDs of the two paralogs allow them to interact with different sets of proteins, thereby regulating different aspects of heterochromatin function. ucsf.edu

It is important to note that while research exists on a human protein also named CHP2 (Calcineurin B homologous protein 2) and its interaction with a peptide from the NHE1-cytosolic region , this protein is functionally and structurally unrelated to the fission yeast Heterochromatin Protein 1 homolog Chp2 discussed in this article. nih.govnih.gov Therefore, the NHE1-cytosolic region peptide is not a recognized binding partner for fission yeast Chp2.

Data Tables

Table 1: Key Proteins in Fission Yeast Chp2-mediated Heterochromatin Function

| Protein Name | Gene Name (S. pombe) | Function | Relevance to Chp2 |

| Chp2 | SPBC16C6.10 | Heterochromatin Protein 1 (HP1) homolog; epigenetic reader. | Binds H3K9me and recruits effector complexes like SHREC to silence gene expression. nih.govpombase.org |

| Swi6 | SPBC2D10.15 | Heterochromatin Protein 1 (HP1) homolog. | The other major HP1 protein in fission yeast; has distinct and cooperative roles with Chp2. nih.gov |

| Clr4 | SPBC4F6.03 | Histone H3 Lysine 9 (H3K9) methyltransferase. | Creates the H3K9me mark that Chp2's chromodomain recognizes and binds to. nih.gov |

| Mit1 | SPBC19C7.08 | Chromatin remodeler subunit of the SHREC complex. | Binds directly to the Chp2 chromoshadow domain, mediating the recruitment of SHREC. nih.govresearchgate.net |

| Clr3 | SPAC23D3.09c | Histone Deacetylase (HDAC) subunit of the SHREC complex. | Effector protein recruited by Chp2 as part of SHREC; also a direct, albeit weaker, interactor. ucsf.edu |

| Epe1 | SPCC1739.08 | Putative H3K9 demethylase; heterochromatin regulator. | Associates with Chp2; involved in regulating the boundaries of heterochromatin. ucsf.edu |

Functional Analysis and Mechanisms of Action Involving Chp2 and Peptides

Mammalian CHP2-Mediated Biological Functions

Mammalian CHP2, also known as Calcineurin B homologous protein 2, is a small calcium-binding protein that plays significant roles in various cellular processes. embopress.org It shares sequence similarity with calcineurin B and is implicated in cell signaling, pH regulation, and proliferation.

Mammalian CHP2 is an essential cofactor for the plasma membrane Na+/H+ exchanger isoform 1 (NHE1), a crucial transporter for maintaining intracellular pH (pHi), sodium concentration, and cell volume. nih.govcdnsciencepub.com CHP2, along with its isoform CHP1, directly interacts with the juxtamembrane cytoplasmic domain of NHE1. nih.govkarger.com This interaction is obligatory for the ion transport function of NHE1. nih.gov

The binding of CHP2 is critical for supporting the physiological activity of NHE1. nih.govembopress.org Structural analysis reveals that the cytoplasmic α-helix of NHE1 inserts into a hydrophobic cleft on CHP2, an interaction strengthened by hydrogen bonds, ensuring a specific and tight association. nih.govembopress.org This binding helps to stabilize NHE1 in an optimal conformation for its function. karger.comresearchgate.net Deletion of a specific region in CHP2 has been shown to inhibit NHE1 activity by causing an acidic shift in its pHi dependence, highlighting CHP2's role in regulating the pH-sensing mechanism of the exchanger. nih.govembopress.org In certain cancer cells, high expression of CHP2 and its association with NHE1 are thought to be key for maintaining the cellular alkalinization associated with malignant transformation. oncotarget.com

CHP2 functions as an activator of the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.gov Similar to calcineurin B, CHP2 can bind to and stimulate the protein phosphatase activity of calcineurin A (CnA). nih.gov Calcineurin activation leads to the dephosphorylation of NFAT, a transcription factor, which then translocates to the nucleus to regulate the expression of target genes. nih.govebi.ac.uk

Through its regulation of NHE1, CHP2 plays a fundamental role in cellular homeostasis, particularly in the maintenance of intracellular pH. nih.govcdnsciencepub.com By activating NHE1, CHP2 facilitates the extrusion of protons from the cell in exchange for sodium ions, protecting the cell from acidosis, a condition of excess intracellular acid. cdnsciencepub.comkarger.com This pH regulation is vital, as many cellular functions, including enzyme activity and gene expression, are pH-dependent. cdnsciencepub.com

CHP2 is also implicated in cellular stress responses. For instance, the association of CHP2 with NHE1 has been shown to protect cells from cell death induced by serum deprivation, a common experimental stressor. cdnsciencepub.com This protective effect is achieved by increasing intracellular pH. cdnsciencepub.com In tumor cells, where CHP2 is often highly expressed, this function is proposed to help maintain the malignant state. cdnsciencepub.com

CHP2 has been identified as a modulator of cell proliferation. nih.govnih.gov Ectopic expression of CHP2 in certain cell lines, such as HEK293, has been observed to promote cell proliferation. nih.gov Conversely, knocking down the expression of endogenous CHP2 in liver cancer cells (HepG2) inhibits their proliferation. nih.gov

The proliferative effect of CHP2 is linked to its activation of the calcineurin/NFAT signaling pathway. nih.gov The use of a calcineurin inhibitor, cyclosporine A, was found to suppress the accelerated cell proliferation caused by CHP2 transfection, establishing an intrinsic connection between these events. nih.gov Furthermore, research in breast cancer has shown that CHP2 promotes cell proliferation by suppressing the Forkhead Box Protein O3 (FOXO3a), a known tumor suppressor. nih.gov This suggests that CHP2 can influence cell growth through multiple signaling pathways.

Fission Yeast Chp2 (HP1 Homolog)-Mediated Functions

In the fission yeast Schizosaccharomyces pombe, Chp2 is a chromodomain-containing protein and a homolog of the well-conserved Heterochromatin Protein 1 (HP1). nih.govpnas.orgsoken.ac.jp It plays a distinct role from its mammalian counterpart, being primarily involved in chromatin architecture and gene silencing.

Fission yeast Chp2 is a key structural component of heterochromatin, the tightly packed and transcriptionally inert form of chromatin. embopress.orgnih.gov It localizes to the three main heterochromatic regions in fission yeast: the centromeres, the mating-type region, and the telomeres. embopress.org The formation of heterochromatin begins with the methylation of histone H3 on lysine (B10760008) 9 (H3K9me), a modification catalyzed by the enzyme Clr4. nih.govplos.org This H3K9me mark serves as a binding site for chromodomain proteins, including Chp2 and another HP1 homolog, Swi6. nih.govcore.ac.uk

Chp2, along with Swi6, is crucial for both the establishment and maintenance of this repressive chromatin state. embopress.orgembopress.org Chp2 is involved in recruiting the SHREC (Snf2/HDAC Repressor Complex), which contains the histone deacetylase Clr3. nih.govpnas.org This recruitment is essential for transcriptional gene silencing within heterochromatic domains. nih.govpnas.org While both Swi6 and Chp2 are required for the assembly of fully repressive heterochromatin, they have distinct, non-overlapping roles. soken.ac.jp For example, Chp2 is particularly important for recruiting the chromatin-modifying factor Clr3. pnas.org Studies have demonstrated that Chp1, another chromodomain protein, is required for the initial establishment of heterochromatin, while Chp2 and Swi6 are critical for maintaining the residual histone methylation in its absence. embopress.orgembopress.org

Data Tables

Table 1: Overview of Mammalian CHP2 Functions and Interactions

| Function | Interacting Partner(s) | Key Outcome |

|---|---|---|

| Regulation of NHE1 Activity | Na+/H+ Exchanger 1 (NHE1) | Supports physiological ion exchange, regulates intracellular pH. nih.govembopress.org |

| Signal Transduction | Calcineurin A (CnA), NFAT | Activates the calcineurin/NFAT pathway, leading to nuclear translocation of NFAT. nih.gov |

| Cellular Homeostasis | NHE1 | Protects against cellular acidosis and serum deprivation-induced cell death. cdnsciencepub.com |

| Cell Proliferation | FOXO3a | Promotes proliferation by suppressing tumor suppressor proteins. nih.gov |

Table 2: Overview of Fission Yeast Chp2 Functions and Interactions

| Function | Interacting Partner(s) | Key Outcome |

|---|---|---|

| Heterochromatin Formation | Methylated Histone H3 (H3K9me) | Binds to modified histones to anchor heterochromatin machinery. nih.govcore.ac.uk |

| Gene Silencing | SHREC complex (contains Clr3) | Recruits repressor complexes to silence gene expression in heterochromatic regions. nih.govpnas.org |

| Heterochromatin Maintenance | Swi6 | Cooperates with Swi6 to maintain the repressive chromatin structure. embopress.orgembopress.org |

Transcriptional Gene Silencing Mechanisms

Chp2 is an essential component for establishing and maintaining heterochromatin, a tightly condensed form of chromatin that is generally transcriptionally silent. soken.ac.jpembopress.org Its function is intrinsically linked to the recognition of a specific epigenetic mark: the methylation of histone H3 at lysine 9 (H3K9me). nih.govplos.org The chromodomain (CD) of Chp2 binds to H3K9me, an interaction that is crucial for its silencing function. plos.orgresearchgate.net This binding serves as a platform for the recruitment of other effector proteins and complexes that ultimately lead to the repression of gene expression. schalchlab.org

A key mechanism by which Chp2 promotes transcriptional gene silencing is through its association with the Snf2/HDAC Repressor Complex (SHREC). soken.ac.jple.ac.uk Chp2 is a core subunit of the SHREC2 complex, which also includes the subunits Clr1, Clr2, Clr3, and Mit1. yeastgenome.org This complex is instrumental in limiting the accessibility of RNA polymerase II to heterochromatic regions, thereby preventing transcription. yeastgenome.orgresearchgate.net The recruitment of SHREC to these regions is a primary function of Chp2. le.ac.uk

Studies have shown that Chp2's role in silencing is distinct from that of another S. pombe HP1 protein, Swi6. soken.ac.jp While both proteins are important for heterochromatin formation, they are not functionally redundant, suggesting they have specialized roles. soken.ac.jpresearchgate.net For instance, Chp2 is predominantly associated with the SHREC complex, whereas Swi6 interacts with a broader range of proteins. soken.ac.jple.ac.uk

The stability of the Chp2 protein itself is also linked to the enzymatic activity of the SHREC complex. Specifically, the histone deacetylase activity of Clr3, a component of SHREC, is necessary for maintaining Chp2 protein levels. plos.org This suggests a feedback loop where the function of the recruited complex reinforces the presence of its recruiting factor.

Furthermore, the physical interaction between Chp2 and the SHREC complex is highly specific. The chromoshadow domain (CSD) of Chp2 directly and extensively interacts with the N-terminus of Mit1, the nucleosome remodeler subunit of SHREC. le.ac.uknih.gov This high-affinity interaction is critical for the recruitment of Mit1 to heterochromatin and for the subsequent silencing of gene expression. le.ac.ukresearchgate.net Disruption of this interface leads to a loss of transcriptional gene silencing, highlighting its importance. nih.gov

Involvement in Nucleosome Remodeling and Histone Deacetylation via Protein-Peptide Interactions

Chp2's role extends beyond simply recruiting silencing machinery; it is an active participant in the processes of nucleosome remodeling and histone deacetylation through specific protein-peptide interactions. soken.ac.jppnas.org These activities are central to altering chromatin structure to a repressive state.

Nucleosome Remodeling:

The recruitment of the SHREC complex by Chp2 brings the ATP-dependent nucleosome remodeler Mit1 to heterochromatic loci. le.ac.ukrochester.edu Nucleosome remodeling enzymes like Mit1 can alter the position, conformation, or even eject nucleosomes, which are the fundamental repeating units of chromatin. rochester.edusquarespace.com By repositioning nucleosomes, Mit1 can contribute to the compaction of chromatin, making the underlying DNA less accessible to the transcriptional machinery. news-medical.net

The interaction between Chp2 and Mit1 is a prime example of a specific protein-peptide interaction driving a crucial cellular process. The chromoshadow domain of Chp2 recognizes and binds to a specific motif within the N-terminal region of Mit1. le.ac.ukresearchgate.net This interaction is not only necessary for bringing Mit1 to the right location but is also a high-affinity and specific interaction that ensures the functional integrity of the SHREC complex at heterochromatin. le.ac.uknih.gov The crystal structure of the Chp2-Mit1 interface reveals an extensive and highly specific interaction, providing a molecular basis for the functional specialization of Chp2 compared to other HP1 proteins like Swi6. le.ac.uknih.gov

Histone Deacetylation:

In addition to nucleosome remodeling, Chp2 is instrumental in directing histone deacetylation to specific regions of the genome. researchgate.netpnas.org Histone acetylation is generally associated with a more open chromatin structure and transcriptional activation. nih.govunimib.it Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to chromatin compaction and gene silencing. unimib.itwjgnet.com

Chp2, as part of the SHREC complex, recruits the Class II histone deacetylase Clr3 to heterochromatin. plos.orgpnas.org Clr3 specifically targets histone H3 at lysine 14 for deacetylation (H3K14ac). plos.org The removal of this acetyl mark is a key step in establishing and maintaining a repressive chromatin environment. pnas.org The deacetylation of histones strengthens the electrostatic interactions between histones and DNA, contributing to the condensed state of heterochromatin. unimib.it

The interplay between Chp2, Swi6, and their associated HDACs, including Clr3, demonstrates a cooperative effort to limit RNA Polymerase II occupancy at heterochromatic repeats. pnas.org While Chp2 is a primary recruiter of the SHREC complex containing Clr3, Swi6 also associates with HDAC complexes. researchgate.netpnas.org This suggests a multi-faceted approach to ensuring robust transcriptional silencing.

Interestingly, the requirement for Chp2 in targeting Clr3 can be bypassed under certain experimental conditions. Fusing a chromodomain directly to Clr3 can restore silencing in cells lacking Chp2, indicating that the primary role of Chp2 in this context is to bring the deacetylase to H3K9 methylated chromatin. nih.gov

The functional relationship between Chp2 and Clr3 is further underscored by the finding that the stability of the Chp2 protein is dependent on the deacetylase activity of Clr3. plos.org This interdependence ensures a stable and functional silencing complex at heterochromatic regions.

The table below summarizes the key protein-peptide interactions involving Chp2 and their functional consequences in nucleosome remodeling and histone deacetylation.

| Interacting Proteins | Chp2 Domain Involved | Interacting Partner Domain/Motif | Functional Consequence |

| Chp2 and Histone H3 | Chromodomain (CD) | Methylated Lysine 9 (H3K9me) | Anchors Chp2 to heterochromatin, initiating the silencing cascade. plos.org |

| Chp2 and Mit1 | Chromoshadow Domain (CSD) | N-terminus of Mit1 | Recruits the SHREC complex's nucleosome remodeling activity to heterochromatin, leading to chromatin compaction. le.ac.uknih.gov |

| Chp2 and Clr3 | (via SHREC complex) | (as part of SHREC) | Recruits the histone deacetylase activity of Clr3 to heterochromatin, leading to the deacetylation of H3K14 and transcriptional repression. plos.orgyeastgenome.org |

Interaction Networks and Signaling Cascades Involving Chp2 and Peptides

Protein-Protein Interaction Research of Mammalian CHP2

Mammalian Chp2 is a Ca2+-binding protein that plays a significant role in cellular physiology, particularly in regulating intracellular pH and potentially contributing to oncogenesis. nih.govphysiology.org Its interaction with various proteins, including ion exchangers and signaling molecules, underscores its importance in cellular function.

Interactions with Na+/H+ Exchanger Isoforms (SLC9A1/NHE1, NHE2, NHE3)

Chp2 is an essential binding partner for the plasma membrane Na+/H+ exchangers (NHEs), specifically isoforms NHE1, NHE2, and NHE3, which are critical for maintaining intracellular pH, ion homeostasis, and cell volume. nih.govnii.ac.jpphysiology.org Chp2, along with its isoform CHP1, acts as an obligatory cofactor for the physiological activity of these exchangers. embopress.org

The interaction between Chp2 and NHE1 (encoded by the SLC9A1 gene) is particularly well-characterized. researchgate.netnih.gov The crystal structure of the Chp2-NHE1 complex reveals that a cytoplasmic α-helix of NHE1 inserts into a hydrophobic cleft within Chp2, an interaction stabilized by numerous hydrogen bonds, ensuring high specificity. nih.govnih.gov This binding is crucial for both the basic activity and the pH-sensing function of NHE1. nih.govnih.gov Studies have shown that Chp2 interacts more strongly with NHE1 than CHP1 does and enhances its activity. nih.govuniprot.org This interaction is also implicated in the survival of transformed cells, where elevated Chp2 levels protect against cell death induced by serum deprivation by maintaining a higher intracellular pH. cdnsciencepub.com

Chp2 also binds to the juxtamembrane region of the cytoplasmic domains of NHE2 and NHE3. nih.govembopress.orgresearchgate.net While the functional consequences of Chp2 binding to NHE2 are less understood, its interaction with NHE3 is known to be important for the regulation of this intestinal and renal exchanger. nih.govphysiology.orgstring-db.org The binding of CHP proteins is essential for the proper function of NHE1-3, as exchangers with defective CHP binding exhibit significantly reduced activity. embopress.org

| Interacting Protein | Gene Name | Key Findings | References |

|---|---|---|---|

| Na+/H+ Exchanger 1 (NHE1) | SLC9A1 | Obligatory binding partner for ion transport; enhances NHE1 activity and pH sensing. The interaction is crucial for the survival of some cancer cells. | nih.govnih.govembopress.orgresearchgate.netnih.govnih.govuniprot.orgcdnsciencepub.com |

| Na+/H+ Exchanger 2 (NHE2) | SLC9A2 | Binds to the juxtamembrane cytoplasmic domain. | nih.govembopress.orgresearchgate.netstring-db.org |

| Na+/H+ Exchanger 3 (NHE3) | SLC9A3 | Binds to the juxtamembrane cytoplasmic domain and is involved in its regulation. | nih.govembopress.orgnih.govresearchgate.netmolbiolcell.org |

Association with Calcineurin A (CnA/PPP3CA)

Chp2 interacts with Calcineurin A (CnA), the catalytic subunit of the protein phosphatase calcineurin. uniprot.orgnih.govnih.govsinobiological.com Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase involved in a multitude of cellular processes, including T-cell activation and cardiac hypertrophy. nih.gov The interaction with Chp2 suggests a role for Chp2 in modulating calcineurin-mediated signaling pathways. nih.govnih.gov Overexpression of Chp2 has been shown to activate the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which can enhance the oncogenic potential of cells. nih.gov

Identification of Other Interacting Proteins (e.g., CASK, CLCA1, ZG16, PAPOLB, FKBP family)

Research has identified several other proteins that interact with mammalian Chp2, suggesting its involvement in a wider range of cellular functions. These interacting partners include:

Calcium/calmodulin-dependent serine protein kinase (CASK): A scaffolding protein involved in the organization of signaling complexes at the plasma membrane.

Chloride channel accessory 1 (CLCA1): A protein implicated in modifying the biophysical properties of chloride channels.

Zymogen granule protein 16 (ZG16): A lectin found in secretory granules.

Poly(A) polymerase beta (PAPOLB): An enzyme involved in the polyadenylation of mRNA precursors.

FK506-binding protein (FKBP) family: A family of proteins with prolyl isomerase activity that are involved in protein folding, receptor signaling, and protein trafficking. nih.govnih.gov

These interactions, identified through various experimental approaches, point towards a broader functional scope for Chp2 beyond its established role in regulating NHEs and calcineurin signaling. nii.ac.jp

Protein-Peptide Interaction Research of Fission Yeast Chp2 (HP1 Homolog)

In the fission yeast Schizosaccharomyces pombe, Chp2 is a homolog of the Heterochromatin Protein 1 (HP1) family. biorxiv.org These proteins are key players in the formation and maintenance of heterochromatin, a tightly packed form of DNA that is generally transcriptionally silent. pnas.org Chp2, like other HP1 proteins, has a modular structure consisting of an N-terminal chromodomain (CD) and a C-terminal chromoshadow domain (CSD), connected by a flexible hinge region. biorxiv.orgplos.org These domains mediate specific protein-peptide interactions that are fundamental to Chp2's function in chromatin biology.

Chromodomain Recognition of Lysine (B10760008) 9-Methylated Histone H3 (H3K9me) Peptides

The chromodomain of Chp2 is responsible for recognizing and binding to histone H3 that is methylated on lysine 9 (H3K9me). plos.orgnih.govnih.gov This specific interaction is a hallmark of heterochromatin and is essential for targeting Chp2 and its associated protein complexes to the correct genomic locations. biorxiv.orgnih.gov

Isothermal titration calorimetry (ITC) studies have demonstrated that the Chp2 chromodomain binds to H3K9me3 peptides with a dissociation constant (KD) in the micromolar range. nih.gov This binding is mediated by a conserved aromatic cage within the chromodomain. nih.gov Mutation of a key tryptophan residue (W199A) within this cage abolishes the interaction with H3K9me3 peptides, highlighting the specificity and importance of this recognition for Chp2's function in heterochromatin formation and silencing. plos.orgnih.gov The binding of Chp2's chromodomain to H3K9me is a critical step in the recruitment of the SHREC (Snf2/HDAC Repressor Complex), which includes the histone deacetylase Clr3 and the chromatin remodeler Mit1, to establish a repressive chromatin state. nih.gov

| Interacting Peptide | Binding Domain | Key Findings | References |

|---|---|---|---|

| Lysine 9-methylated Histone H3 (H3K9me) | Chromodomain (CD) | Essential for targeting Chp2 to heterochromatin. A conserved aromatic cage in the CD recognizes the methylated lysine. The interaction is crucial for recruiting the SHREC complex. | biorxiv.orgplos.orgnih.govnih.gov |

Chromoshadow Domain Binding to PXVXL Motif-Containing Peptides of Effector Proteins

The chromoshadow domain (CSD) of Chp2 functions as a dimerization module and a platform for interacting with other non-histone proteins. soken.ac.jpebi.ac.uk A conserved pentapeptide motif, PxVxL (where 'x' is any amino acid), has been identified as a consensus binding sequence for the CSD of HP1 proteins in various organisms. soken.ac.jpresearchgate.netnih.gov This motif is present in a number of effector proteins that are recruited to heterochromatin.

The CSD dimer forms a hydrophobic pocket that recognizes and binds the PxVxL motif of its interaction partners. researchgate.net This interaction is critical for the recruitment of various factors involved in heterochromatin function. While the PxVxL motif is a common feature for HP1-interacting proteins in mammals and flies, the specificities of CSDs in different organisms can vary. researchgate.net In fission yeast, the CSD of Chp2 is involved in recruiting the SHREC complex through its interaction with the Mit1 subunit, which is essential for heterochromatic silencing. soken.ac.jp

| Interacting Motif | Binding Domain | Key Findings | References |

|---|---|---|---|

| PXVXL motif | Chromoshadow Domain (CSD) | The CSD dimer binds to this motif in effector proteins, such as Mit1 of the SHREC complex, facilitating their recruitment to heterochromatin. | soken.ac.jpebi.ac.ukresearchgate.netnih.gov |

Direct Engagement with N-terminal Peptides of Chromatin Remodeler Mit1

The functional specialization of the heterochromatin protein 1 (HP1) isoform Chp2 in fission yeast is critically dependent on its direct and specific interaction with the chromatin remodeler Mit1, a key subunit of the Snf2/HDAC-containing Repressor Complex (SHREC). soken.ac.jpnih.gov This interaction serves as the molecular basis for recruiting the remodeling and deacetylase activities of the SHREC complex to regions of heterochromatin, a process essential for transcriptional gene silencing. soken.ac.jpnih.govresearchgate.net

Biochemical and structural studies have demonstrated that Chp2 physically associates with Mit1 by directly engaging with its N-terminal region. nih.govharvard.edunih.gov Co-immunoprecipitation experiments have confirmed this interaction, showing that deleting the N-terminal 200 amino acids of Mit1 (mit1ΔN) completely abrogates its ability to form a complex with Chp2. nih.gov This loss of interaction directly correlates with defects in heterochromatic silencing, underscoring the functional importance of the Mit1 N-terminus in mediating the recruitment of Chp2. nih.govresearchgate.net

Detailed structural analysis through X-ray crystallography has provided a high-resolution view of this critical interface. nih.govschalchlab.org The interaction involves the chromoshadow domain (CSD) of a Chp2 dimer binding to the N-terminal region of a single Mit1 molecule, forming a stable 2:1 complex. nih.gov Limited proteolysis of the Chp2-Mit1 complex identified a protected fragment of Mit1, consisting of residues 1-81, as the minimal Chp2 interaction interface (CII). nih.govresearchgate.net

This Mit1 N-terminal peptide wraps around one of the Chp2 CSDs, creating an unusually extensive and high-affinity binding surface. nih.govnih.gov The interface is characterized by several key features:

A unique CkIvV motif within the Mit1 peptide that binds to the canonical peptide-binding groove at the Chp2 CSD dimerization interface. researchgate.net

A linker region in the Mit1 peptide that makes significant hydrophobic and polar contacts with the Chp2 surface. nih.gov

A chromodomain-like (CDL) domain within the Mit1 N-terminus that, while lacking a functional aromatic cage for methyl-lysine binding, contributes to the interaction interface. nih.gov

The integrity of this extensive interface is crucial for the stability and specificity of the Chp2-Mit1 complex. nih.govresearchgate.net Mutations within the Mit1 N-terminus, such as the I11R substitution in the CkIvV motif, disrupt the interaction and impair heterochromatic silencing. researchgate.net This high degree of specificity in the interaction between the Chp2 CSD and the Mit1 N-terminal peptide provides a clear molecular mechanism for the functional distinction between the two HP1 paralogs in fission yeast, Chp2 and Swi6, ensuring that the SHREC complex is exclusively recruited by Chp2. nih.govbiorxiv.org

Table 1: Molecular Details of the Chp2-Mit1 Interaction

| Interacting Component | Domain/Region | Key Features/Motifs | Functional Role | Reference |

| Chp2 | Chromoshadow Domain (CSD) | Forms a dimer that creates a peptide-binding groove. | Binds directly to the Mit1 N-terminal peptide, acting as an adaptor. | nih.govnih.gov |

| Mit1 | N-terminus (residues 1-81, "CII") | Contains a CkIvV motif, a linker region, and a Chromodomain-Like (CDL) domain. | Serves as the direct binding site for the Chp2 CSD dimer. | nih.govresearchgate.net |

| Mit1 Mutant (mit1ΔN) | Deletion of N-terminal 200 amino acids | Lacks the Chp2 binding site. | Interaction with Chp2 is completely lost, leading to silencing defects. | nih.gov |

| Mit1 Mutant (I11R) | Point mutation in the CkIvV motif | Disrupts a key contact point within the binding interface. | Impairs the Chp2-Mit1 interaction and heterochromatic silencing. | researchgate.net |

Biosynthesis, Post Translational Modifications, and Regulation of Chp2 Activity

Genetic and Molecular Regulation of Chp2 Expression

The expression of Chp2 is a tightly regulated process, ensuring its availability at appropriate levels to carry out its specific functions. In the context of fission yeast, where it plays a crucial role in heterochromatin formation, Chp2 is expressed at a significantly lower level than its homolog, Swi6. riken.jpnih.gov Western blot analyses have shown that the abundance of Chp2 protein is approximately 1/80th that of Swi6, indicating a stringent differential regulation. riken.jp This specific balance between the two proteins is critical for the proper assembly of heterochromatin, as overexpression of Chp2 can disrupt this process. riken.jp

In mammalian systems, Chp2 expression is often restricted to specific tissues, such as the small intestine and certain cancer cells. embopress.org Its expression can be induced in several malignant cell types, where it contributes to cell survival and proliferation. nih.govcdnsciencepub.com For instance, Chp2 has been found to be markedly overexpressed in breast cancer cells and clinical tumor specimens. aacrjournals.org This upregulation is associated with poorer patient outcomes and is linked to the promotion of cell proliferation and tumorigenicity. aacrjournals.org Similarly, increased expression of Chp2 has been observed in non-small cell lung cancer (NSCLC) tissues and cells, where it is suggested to act as a tumor promoter. nih.gov The regulation of Chp2 expression is therefore a critical factor in both normal cellular function and pathological conditions.

Post-Translational Modifications of Chp2 (e.g., N-myristoylation, phosphorylation)

Post-translational modifications (PTMs) are crucial for expanding the functional repertoire of proteins, and Chp2 is no exception. cytoskeleton.combenthamdirect.com These modifications can alter a protein's stability, localization, and interactions with other molecules. cytoskeleton.com Two key PTMs identified for Chp2 are N-myristoylation and phosphorylation.

N-myristoylation: Chp2, along with other members of the Calcineurin B-like protein (CHP) family, contains a consensus site for N-myristoylation at its N-terminus. nih.gov This modification, the covalent attachment of myristate, a saturated 14-carbon fatty acid, is known to facilitate the reversible association of proteins with cellular membranes. nih.gov While the precise physiological role of N-myristoylation for Chp2 is still under investigation, studies on its homolog CHP3 have shown that this lipid modification is essential for its function in regulating the Na+/H+ exchanger NHE1. nih.gov It is plausible that N-myristoylation plays a similar role in targeting Chp2 to specific membrane compartments, thereby influencing its interaction with binding partners. molbiolcell.orgbiorxiv.org

Phosphorylation: Evidence suggests that Chp2 undergoes phosphorylation, a common regulatory mechanism involving the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. In fission yeast, gel mobility shift assays indicate that Chp2 is phosphorylated in a manner dependent on the casein kinase II (CK2) catalytic subunit, Ckb1. nih.govnagoya-cu.ac.jpsoken.ac.jp However, direct phosphorylation of Chp2 by recombinant CK2 has not been observed in vitro. nagoya-cu.ac.jpsoken.ac.jp This suggests that the in vivo phosphorylation may be indirect or require additional factors.

| Modification | Description | Key Findings | Potential Functional Impact |

|---|---|---|---|

| N-myristoylation | Covalent attachment of a myristoyl group to the N-terminal glycine. | Chp2 contains a consensus site for N-myristoylation. nih.gov This modification is crucial for the function of the related CHP3 protein. nih.gov | May facilitate membrane targeting and interaction with binding partners. molbiolcell.orgbiorxiv.org |

| Phosphorylation | Addition of phosphate groups to serine residues. | Phosphorylated in vivo in a CK2-dependent manner. nih.govnagoya-cu.ac.jpsoken.ac.jp Specific sites (S288, S291, S293) identified via phosphoproteomics. soken.ac.jpresearchgate.net | May regulate DNA-binding activity, protein stability, and interaction with other chromatin factors. soken.ac.jptandfonline.com |

Intracellular Regulatory Mechanisms of Chp2 Function (e.g., Calcium-dependent regulation)

The activity of Chp2 is further fine-tuned by intracellular signaling molecules, with calcium ions (Ca²⁺) playing a prominent regulatory role. Chp2 belongs to the EF-hand superfamily of Ca²⁺-binding proteins. nih.govnih.gov The binding of Ca²⁺ to the EF-hand motifs induces conformational changes that modulate the protein's interaction with its targets. nih.govresearchgate.net

In mammalian cells, Chp2 functions as an essential cofactor for the plasma membrane Na+/H+ exchanger isoform 1 (NHE1), a key regulator of intracellular pH. embopress.orguniprot.orguniprot.org The interaction between Chp2 and NHE1 is calcium-dependent. uniprot.org The affinity of CHP2 for the NHE1 binding domain increases in the presence of Ca²⁺. uniprot.org This binding activates NHE1, leading to an increase in intracellular pH, which can protect cells from apoptosis induced by serum deprivation. uniprot.orguniprot.org

Furthermore, Chp2 can activate the phosphatase activity of calcineurin A in a calcium-dependent manner, thereby participating in the calcineurin/NFAT signaling pathway. uniprot.orguniprot.org This pathway is involved in various cellular processes, including cell proliferation. The crystal structure of the Chp2-NHE1 complex reveals that Ca²⁺ binding is crucial for maintaining the structural integrity required for this interaction. embopress.org Specifically, the removal of Ca²⁺ significantly reduces the interaction between NHE1 and Chp2. embopress.org Thus, intracellular calcium fluctuations provide a dynamic mechanism to control Chp2's regulatory effects on ion transport and cell signaling.

Comparative Regulatory Dynamics of Chp2 Isoforms/Homologs (e.g., CHP1, CHP3, Swi6)

Comparing Chp2 with its homologs provides valuable insights into its unique regulatory features and specialized functions.

Chp2 vs. Swi6: In fission yeast, Chp2 and Swi6 are two paralogs of the Heterochromatin Protein 1 (HP1) family. nih.govucsf.edu Despite their high sequence conservation, they have distinct and non-overlapping roles in heterochromatin assembly and gene silencing. riken.jpnih.govucsf.edu

Expression and Dose-Dependence: Swi6 is much more abundant than Chp2 and plays a dose-dependent role in forming a repressive chromatin structure through self-association. riken.jpnih.gov Chp2, expressed at lower levels, does not exhibit a simple dose-dependent repressive activity. nih.gov

Binding to H3K9me3: The binding of Swi6 to the histone H3 lysine (B10760008) 9 methylation (H3K9me3) mark is regulated by an auto-inhibitory mechanism, which is not the case for Chp2. nih.govucsf.edu This suggests different modes of recruitment to heterochromatin.

Interaction Partners: Swi6 and Chp2 recruit different sets of effector proteins. Chp2 specifically recruits the Snf2/HDAC-containing repressor complex (SHREC) through a direct interaction with its Mit1 subunit, which is crucial for its silencing function. soken.ac.jpresearchgate.net Swi6, on the other hand, interacts with a broader range of nuclear proteins and is more dominant in recruiting the anti-silencing factor Epe1. nih.gov However, both proteins are required for the recruitment of the histone deacetylase Clr3. nih.gov

CHP1 vs. CHP2 vs. CHP3: In mammals, the CHP family consists of three members: CHP1, CHP2, and CHP3. nih.gov

Expression Patterns: CHP1 is ubiquitously expressed, whereas CHP2 expression is largely restricted to the small intestine and cancer cells. embopress.org CHP3 (tescalcin) is found in tissues like the heart, brain, and stomach. embopress.org

Regulation of NHE1: All three isoforms can bind to NHE1, but they regulate its activity differently. CHP1 binding is required for the agonist-induced activation of NHE1. juniperpublishers.com In contrast, CHP2 binding constitutively activates NHE1, increasing both its maximal velocity (Vmax) and its affinity for H⁺. nih.govjuniperpublishers.com This leads to a more alkaline intracellular pH in cells expressing CHP2. juniperpublishers.com

Calcium Affinity: CHP2 binds Ca²⁺ with a higher affinity (Kd ≈ 1 nM) compared to CHP1 (Kd ≈ 90 nM) and CHP3 (Kd ≈ 800 nM). nih.gov

Regulation of Calcineurin: While CHP1 inhibits calcineurin activity, CHP2 can activate it, highlighting a significant functional divergence. nih.govjuniperpublishers.com

Phosphorylation: There are potential phosphorylation sites in CHP1 that are not conserved in CHP2, suggesting that differential phosphorylation could contribute to their distinct regulatory modes. nih.gov

| Feature | Chp2 | Swi6 (fission yeast) | CHP1 (mammalian) | CHP3 (mammalian) |

|---|---|---|---|---|

| Relative Expression | Low abundance riken.jpnih.gov | High abundance (~80x Chp2) riken.jp | Ubiquitous embopress.org | Tissue-specific (heart, brain, etc.) embopress.org |

| Regulation of Target | Recruits SHREC complex to heterochromatin soken.ac.jpresearchgate.net | Forms repressive structure via self-association nih.gov | Required for agonist-induced NHE1 activation juniperpublishers.com | Regulates NHE1 maturation and stability nih.gov |

| Ca²⁺ Affinity (Kd) | High (~1 nM) nih.gov | N/A | Moderate (~90 nM) nih.gov | Lower (~800 nM) nih.gov |

| H3K9me3 Binding Regulation | Not auto-inhibited nih.govucsf.edu | Auto-inhibited nih.govucsf.edu | N/A | N/A |

| Calcineurin Regulation | Activator uniprot.orguniprot.org | N/A | Inhibitor juniperpublishers.com | Not well-defined |

Advanced Research Methodologies and Techniques for Chp2 and Peptide Studies

Recombinant Expression and Purification Strategies for Chp2 Protein

The production of functional Chp2 protein for research purposes is achieved through recombinant DNA technology, where the gene encoding Chp2 is introduced into a host organism. The choice of expression system is crucial and depends on factors such as the desired yield, post-translational modifications, and the intended downstream applications. Following expression, a multi-step purification strategy is typically employed to isolate the Chp2 protein from the complex mixture of host cell components.

Bacterial and Eukaryotic Expression Systems for CHP2 and Fission Yeast Chp2

Bacterial Expression Systems: Escherichia coli remains a widely used host for the recombinant expression of many proteins, including human Chp2. wikipedia.org This system offers several advantages, such as rapid growth, high protein yields, and relatively low cost. The human Chp2 cDNA can be cloned into bacterial expression vectors, such as the pET series, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification. wikipedia.org

Eukaryotic Expression Systems: For proteins that require eukaryotic-specific post-translational modifications for proper folding and function, eukaryotic expression systems are preferred. The fission yeast, Schizosaccharomyces pombe, is a valuable eukaryotic model organism for protein expression studies. nih.govnih.govnih.govresearchgate.net It offers the advantages of being a simple, well-characterized eukaryote that can perform many of the post-translational modifications found in higher eukaryotes. researchgate.netnih.gov While the Chp2 protein is endogenous to fission yeast, heterologous expression systems in this organism can be utilized to produce modified or tagged versions of the protein for specific research applications. nih.govuniprot.org A variety of expression vectors are available for S. pombe, allowing for either constitutive or inducible expression of the target protein. nih.govnih.gov

| Expression System | Host Organism | Key Advantages for Chp2 Studies |

| Bacterial | Escherichia coli | High yield, rapid growth, cost-effective, well-established protocols. wikipedia.org |

| Eukaryotic (Fission Yeast) | Schizosaccharomyces pombe | Capable of post-translational modifications, suitable for studying eukaryotic protein function. nih.govnih.govnih.govresearchgate.net |

Protein Purification Techniques (e.g., Affinity, Ion-Exchange, Size Exclusion Chromatography)

A comprehensive purification strategy for recombinant Chp2 protein typically involves a sequential combination of different chromatographic techniques to achieve high purity.

Affinity Chromatography (AC): This is often the initial and most effective purification step. If the Chp2 protein is expressed with an affinity tag, such as a polyhistidine (His)-tag, it can be selectively captured on a resin containing immobilized metal ions (e.g., nickel-nitrilotriacetic acid or Ni-NTA). wikipedia.org After washing away unbound proteins, the tagged Chp2 is eluted by competing with a high concentration of a molecule like imidazole. wikipedia.org

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. For the purification of the human Chp2-NHE1 peptide complex, a DEAE-Sepharose column, an anion-exchange resin, was utilized. wikipedia.org The complex, after dialysis into a low-salt buffer, binds to the positively charged resin. A gradient of increasing salt concentration is then applied to elute the bound proteins, with Chp2 eluting at a specific salt concentration determined by its charge characteristics. wikipedia.org

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. This is often the final "polishing" step in a purification protocol. A column with a porous matrix is used, through which the protein solution passes. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer path, thus eluting later. This technique was used as the final purification step for the human Chp2-NHE1 peptide complex, employing a Superdex 200 column. wikipedia.org SEC is also valuable for assessing the oligomeric state of the purified protein. wikipedia.org

| Chromatographic Technique | Principle of Separation | Application in Chp2 Purification |

| Affinity Chromatography (AC) | Specific binding to an immobilized ligand. | Initial capture of His-tagged Chp2. wikipedia.org |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Intermediate purification step using a DEAE-Sepharose column. wikipedia.org |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Final polishing step and analysis of oligomeric state. wikipedia.org |

Synthetic Approaches and Purification Methods for Chp2-Related Peptides

For studying specific domains or functional motifs of the Chp2 protein, chemical peptide synthesis offers a powerful alternative to recombinant expression. This approach allows for the precise incorporation of unnatural amino acids, labels, or modifications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.govbeilstein-journals.orgnih.govcore.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is carried out in a cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification

Following cleavage from the solid support, the crude synthetic peptide is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and by-products from the cleavage and deprotection steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. nih.govamericanpeptidesociety.orgnih.govhplc.euatum.bio

The principle of RP-HPLC is based on the hydrophobic interactions between the peptide and a nonpolar stationary phase (typically C8 or C18 silica-based columns). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptides. A gradient of increasing organic solvent concentration is applied, causing the peptides to elute in order of increasing hydrophobicity. The high resolution of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu

Advanced Chromatographic Techniques (e.g., Multicolumn Countercurrent Solvent Gradient Purification)

For challenging peptide purifications, particularly at a larger scale, more advanced chromatographic techniques have been developed. One such method is Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) . wikipedia.orgchromacon.comunife.itnih.govresearchgate.net This is a continuous chromatographic process that can significantly improve the yield and purity of the target peptide compared to traditional batch chromatography. wikipedia.orgchromacon.com

MCSGP utilizes multiple columns and a series of automated valve switches to continuously load the crude peptide mixture, elute the purified product, and recycle fractions containing a mixture of the product and impurities. wikipedia.orgunife.it This internal recycling of overlapping peaks allows for a more efficient separation, leading to higher recovery of the pure peptide. chromacon.comunife.itnih.gov While specific applications to Chp2-related peptides have not been detailed in the reviewed literature, the principles of MCSGP make it a potentially valuable tool for the large-scale and high-purity production of these and other synthetic peptides. chromacon.comnih.gov

Mass Spectrometry (MS)-Based Peptide Analysis and Characterization (e.g., LC-MS, Plasma Desorption MS)

Mass spectrometry (MS) stands as a cornerstone technique for the detailed analysis and characterization of peptides like Chp2. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for identifying, quantifying, and characterizing peptides and their post-translational modifications. This approach is crucial for verifying the primary sequence of Chp2, profiling impurities during synthesis, and studying its interactions.

In a typical LC-MS workflow for a peptide such as Chp2, the sample is first subjected to enzymatic digestion to generate smaller, more manageable peptide fragments. These fragments are then separated based on their physicochemical properties, such as hydrophobicity, using high-performance liquid chromatography (HPLC). The separated peptides are subsequently introduced into the mass spectrometer.

The mass spectrometer ionizes the peptides and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the confident identification of the Chp2 peptide and its fragments. Tandem mass spectrometry (MS/MS) further enhances characterization by selecting a specific peptide ion, fragmenting it, and analyzing the resulting fragment ions. This process provides sequence information and allows for the localization of any modifications. The types of fragment ions observed, most commonly b and y ions from cleavage of the amide bond, are dependent on the amino acid sequence and the energy applied.

Plasma Desorption Mass Spectrometry (PDMS) is an older, yet still relevant, ionization technique that can be applied to peptide analysis. In PDMS, a sample is deposited onto a thin foil and bombarded with high-energy ions from the fission of a radionuclide, typically Californium-252. This bombardment causes the desorption and ionization of the peptide molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer. While less common now with the advent of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), PDMS can be useful for non-volatile and thermally labile molecules like peptides.

The data generated from these MS-based analyses are instrumental in building a comprehensive understanding of the this compound's molecular characteristics.

Table 1: Key Applications of Mass Spectrometry in this compound Analysis

| Application | Technique | Information Obtained | Reference |

|---|---|---|---|

| Primary Sequence Verification | LC-MS/MS | Confirmation of the amino acid sequence through fragmentation analysis. | |

| Impurity Profiling | LC-HRMS | Detection and identification of synthesis-related impurities based on accurate mass. | |

| Post-Translational Modification (PTM) Analysis | LC-MS/MS | Identification and localization of modifications such as oxidation and deamidation. | |

| Quantitation | LC-MS | Relative or absolute quantification of the peptide in various samples. |

Ultrafiltration and Electrodialysis for Peptide Fractionation

The purification and fractionation of peptides like Chp2 from complex mixtures, such as protein hydrolysates or synthesis reaction media, are critical steps for their detailed study. Ultrafiltration (UF) and electrodialysis are two membrane-based techniques that offer effective means for peptide separation based on size and charge, respectively.

Ultrafiltration is a pressure-driven membrane process that separates molecules based on their molecular weight. For this compound fractionation, a membrane with a specific molecular weight cut-off (MWCO) is chosen. Molecules larger than the MWCO are retained by the membrane (retentate), while smaller molecules, including the target peptide if the MWCO is appropriately selected, pass through as permeate. The efficiency of this process is influenced by several factors, including transmembrane pressure, flow rate, pH, and the potential for membrane fouling. By using a series of UF membranes with different MWCOs, a more refined fractionation of the this compound can be achieved.

Electrodialysis with an ultrafiltration membrane (EDUF) is a more advanced technique that combines the size-exclusion capabilities of UF with the charge-based separation of electrodialysis. In this process, an electric field is applied across a stack of ion-exchange membranes and UF membranes. Peptides will migrate through the membranes based on their net charge at a given pH. Anionic peptides will move towards the anode, and cationic peptides will move towards the cathode. The UF membrane incorporated into the stack further refines the separation by size. This hybrid technique can be highly selective for isolating peptides with specific charge and size characteristics, making it a potentially powerful tool for purifying the this compound. However, challenges such as membrane fouling by peptides can impact the efficiency of the process.

Table 2: Comparison of Ultrafiltration and Electrodialysis for this compound Fractionation

| Technique | Principle of Separation | Key Operational Parameters | Advantages for Chp2 Fractionation | Reference |

|---|---|---|---|---|

| Ultrafiltration (UF) | Size exclusion based on molecular weight. | Transmembrane pressure, flow rate, pH, membrane MWCO. | Effective for separating Chp2 based on size; scalable and cost-effective. | |

| Electrodialysis with Ultrafiltration (EDUF) | Combined charge-based migration and size exclusion. | Electric field strength, pH, ion concentration, membrane properties. | Highly selective for isolating Chp2 based on both charge and size. |

Biophysical and Structural Characterization Techniques for Chp2 and Peptide Complexes

Advanced X-ray Crystallography

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including protein-peptide complexes. This method has been successfully applied to elucidate the structure of the Chp2 protein in complex with its binding domain from the Na+/H+ exchanger 1 (NHE1).

The process begins with the crystallization of the Chp2/NHE1-peptide complex. Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, an electron density map of the molecule can be calculated. This map is then interpreted to build a detailed atomic model of the Chp2-peptide complex.

The crystal structure of the human Chp2 complexed with a 43-amino acid peptide from NHE1 was solved at a resolution of 2.7 Å. This structure revealed that the NHE1 peptide, which forms an α-helix, inserts into a hydrophobic cleft formed by the N- and C-lobes of Chp2. The interaction is stabilized by extensive van der Waals contacts and specific hydrogen bonds. This detailed structural information provides a precise understanding of the molecular basis for the interaction between Chp2 and its target peptide, which is invaluable for understanding its biological function.

Table 3: Crystallographic Data for the Chp2/NHE1-Peptide Complex

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.7 Å | |

| Space Group | P212121 | |

| Unit Cell Dimensions (a, b, c) | 66.2 Å, 75.9 Å, 102.1 Å | |

| Key Structural Finding | NHE1 peptide binds in a hydrophobic cleft of Chp2. |

Solution and Solid-State NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides and their complexes in both solution and solid states, providing information that is complementary to X-ray crystallography.

Solution NMR is used to determine the three-dimensional structure of molecules in a solution environment that mimics physiological conditions. For the this compound, this would involve preparing a sample with a high concentration of the peptide and acquiring a series of multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY. These experiments allow for the assignment of proton resonances and the measurement of through-bond and through-space interactions between atomic nuclei. The Nuclear Overhauser Effect (NOE), which depends on the distance between protons, is particularly crucial for determining the peptide's three-dimensional fold. This information can be used to calculate a family of structures consistent with the experimental data, revealing the conformational ensemble of the this compound in solution.

Solid-state NMR (ssNMR) is employed to study the structure of molecules that are not amenable to solution NMR or X-ray crystallography, such as large complexes or peptides embedded in membranes. This technique is particularly useful for investigating immobilized polypeptides. Magic angle spinning ssNMR can provide high-resolution spectra of solid samples, allowing for the measurement of distances and dihedral angles with high accuracy. For a Chp2-peptide complex, ssNMR could be used to probe the conformation of the peptide when bound to Chp2 in a solid or aggregated state, providing insights into conformational changes that may occur upon binding.

Table 4: NMR Techniques for this compound Structural Analysis

| Technique | Sample State | Key Information Provided | Reference |

|---|---|---|---|

| Solution NMR (e.g., NOESY, TOCSY) | Solution | 3D structure and dynamics in a near-physiological environment. | |

| Solid-State NMR (ssNMR) | Solid/Immobilized | Structure of non-crystalline or membrane-bound states; precise distances and angles. |

Circular Dichroism (CD) and Linear Dichroism (LD) Spectroscopy

Circular Dichroism (CD) and Linear Dichroism (LD) are spectroscopic techniques that utilize polarized light to provide information about the structure and orientation of chiral molecules like peptides.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a molecule. This technique is highly sensitive to the secondary structure of peptides. In the far-UV region (typically 190-250 nm), the CD spectrum provides a signature of the peptide's backbone conformation. For instance, α-helical structures exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band near 217 nm and a positive band around 195 nm, while random coils have a more neutral spectrum with less defined peaks. CD spectroscopy can be used to study the conformation of the this compound in solution and to monitor conformational changes upon binding to Chp2 or in response to environmental factors like pH or temperature.

Linear Dichroism (LD) spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. This technique is particularly useful for studying the orientation of molecules within ordered systems, such as peptides associated with lipid membranes. To perform an LD experiment on a Chp2-peptide complex, the complex would need to be oriented, for example, in a flow cell or embedded in aligned lipid bilayers. The resulting LD spectrum provides information on the orientation of specific parts of the peptide, such as aromatic side chains or the peptide backbone, relative to the orientation axis. This can reveal how the this compound inserts into or adsorbs onto a membrane surface.

Table 5: Application of CD and LD Spectroscopy to this compound Studies

| Technique | Measurement | Structural Information for this compound | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Secondary structure content (α-helix, β-sheet, random coil) and conformational changes. | |

| Linear Dichroism (LD) | Differential absorption of linearly polarized light in an oriented sample. | Orientation of the peptide relative to an external axis (e.g., in a membrane). |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the secondary structure and molecular vibrations of peptides.